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molecular formula C11H13N3 B8579961 5-(Piperidin-1-yl)picolinonitrile

5-(Piperidin-1-yl)picolinonitrile

Cat. No. B8579961
M. Wt: 187.24 g/mol
InChI Key: WHWDWCMQYCJGQZ-UHFFFAOYSA-N
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Patent
US08415333B2

Procedure details

A solution of 500 mg (2.73 mmol) 5-bromopicolinonitrile, 63 mg (0.07 mmol) Pd2 dba3 and 130 mg (0.27 mmol) 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl in 20 ml DME was stirred and degassed with N2 for 10 min. 1.45 g (6.83 mmol) K3PO4 and 297 μl (3.0 mmol) piperidine were added. The mixture was heated at 80° C. under N2 over night. The mixture was cooled to r.t. and filtered through a plug of SiO2 with CH2Cl2/MeOH 9:1. The filtrate was concentrated and purified by flash chromatography (SiO2, Pet. ether/EtOAc 4:1→1:1) to afford 323 mg (63%, yellow oil).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
63 mg
Type
catalyst
Reaction Step One
Name
K3PO4
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
297 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[NH:52]1[CH2:57][CH2:56][CH2:55][CH2:54][CH2:53]1>COCCOC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N:52]1([C:2]2[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=2)[CH2:57][CH2:56][CH2:55][CH2:54][CH2:53]1 |f:2.3.4.5,8.9.10.11.12|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)C#N
Name
Quantity
130 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
63 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
K3PO4
Quantity
1.45 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
297 μL
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with N2 for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to r.t.
FILTRATION
Type
FILTRATION
Details
filtered through a plug of SiO2 with CH2Cl2/MeOH 9:1
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (SiO2, Pet. ether/EtOAc 4:1→1:1)
CUSTOM
Type
CUSTOM
Details
to afford 323 mg (63%, yellow oil)

Outcomes

Product
Name
Type
Smiles
N1(CCCCC1)C=1C=CC(=NC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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